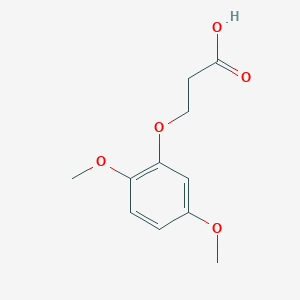

3-(2,5-Dimethoxyphenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethoxyphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-8-3-4-9(15-2)10(7-8)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYDDXZAWXIJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(2,5-dimethoxyphenoxy)propanoic acid, a valuable building block in medicinal and organic chemistry.[1] We will explore three primary synthetic strategies: the hydrolysis of an ester precursor, the Williamson ether synthesis, and the Michael addition. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices, self-validating protocols, and a comparative analysis of the available methods to inform synthetic planning.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid with a molecular formula of C11H14O4 and a molecular weight of 210.23 g/mol .[2] Its structure, featuring a propanoic acid moiety linked to a dimethoxy-substituted phenyl ring, makes it a versatile precursor for the synthesis of more complex molecules.[1] This compound serves as a key intermediate in the development of novel pharmaceutical candidates, including analogs of neurotransmitters and other bioactive compounds.[1]

| Property | Value |

| IUPAC Name | 3-(2,5-dimethoxyphenyl)propanoic acid |

| CAS Number | 10538-49-5 |

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| Melting Point | 66-69 °C |

Retrosynthetic Analysis: Devising the Pathways

A retrosynthetic analysis of this compound reveals several logical disconnections, leading to three primary synthetic strategies. The core of the synthesis is the formation of the ether linkage or the construction of the propanoic acid side chain.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: Hydrolysis of Ethyl 3-(2,5-Dimethoxyphenoxy)propanoate

This is a well-documented and effective method for the synthesis of the target compound, involving the hydrolysis of its corresponding ethyl ester.[1] The reaction is typically carried out under basic conditions, followed by acidification to yield the desired carboxylic acid.[1]

Reaction Scheme

Caption: Hydrolysis of ethyl 3-(2,5-dimethoxyphenoxy)propanoate.

Experimental Protocol

Materials:

-

Ethyl 3-(2,5-dimethoxyphenoxy)propanoate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), half-concentrated aqueous solution

-

Chloroform (CHCl3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-(2,5-dimethoxyphenoxy)propanoate (3.2 g, 13.4 mmol) in a mixture of 10% aqueous NaOH (30 mL) and methanol (8 mL).[3]

-

Heat the mixture at reflux for 12 hours.[3]

-

Cool the solution to room temperature.

-

Acidify the cooled solution by adding half-concentrated aqueous HCl.

-

Extract the mixture with chloroform (3 x 15 mL).[3]

-

Dry the combined organic phase over anhydrous MgSO4 and concentrate in vacuo.[3]

-

Purify the residue by filtration over a small column of silica gel using a mixture of diethyl ether and chloroform (1:1, v/v) as the eluent to yield the title compound.[3]

Expected Yield: 89%[3]

Mechanistic Insights

The reaction proceeds via a base-catalyzed hydrolysis of the ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate during the acidic workup.

Synthetic Pathway II: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers.[1][4] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][4] In this case, 2,5-dimethoxyphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethyl 3-halopropanoate. A subsequent hydrolysis step yields the final product.

Reaction Scheme

Caption: Williamson ether synthesis followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2,5-dimethoxyphenoxy)propanoate

Materials:

-

2,5-Dimethoxyphenol

-

Ethyl 3-bromopropanoate

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a round-bottom flask, add 2,5-dimethoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The ester obtained in Step 1 can be hydrolyzed using the protocol described in Section 3.2.

Mechanistic Insights

This reaction proceeds via an SN2 mechanism. The base deprotonates the phenol to form a phenoxide ion, which is a potent nucleophile. This phenoxide then attacks the carbon atom bearing the bromine in ethyl 3-bromopropanoate, displacing the bromide ion in a single concerted step. The use of a primary alkyl halide is crucial to favor the SN2 pathway over the competing E2 elimination reaction.[1]

Synthetic Pathway III: Michael Addition

The Michael addition, or conjugate addition, is another powerful tool for C-O bond formation. This pathway involves the addition of the 2,5-dimethoxyphenoxide nucleophile to an α,β-unsaturated carbonyl compound, such as ethyl acrylate. Similar to the Williamson ether synthesis, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

Reaction Scheme

Caption: Michael addition followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2,5-dimethoxyphenoxy)propanoate

Materials:

-

2,5-Dimethoxyphenol

-

Ethyl acrylate

-

A suitable base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or a solid base like potassium carbonate)

-

An appropriate solvent (or solvent-free conditions)

Procedure:

-

In a reaction vessel, combine 2,5-dimethoxyphenol (1.0 eq) and the base catalyst.

-

Add ethyl acrylate (1.2-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC. Microwave irradiation can also be employed to accelerate the reaction.

-

Upon completion, work up the reaction mixture appropriately based on the catalyst used (e.g., for a solid base, filter; for a soluble base, perform an extractive workup).

-

Purify the crude ester by column chromatography.

Step 2: Hydrolysis to this compound

The ester from Step 1 can be hydrolyzed using the protocol in Section 3.2.

Mechanistic Insights

In the Michael addition, the phenoxide nucleophile attacks the β-carbon of the α,β-unsaturated ester. This forms an enolate intermediate, which is then protonated to give the final addition product. The choice of base is critical to facilitate the reaction without promoting polymerization of the acrylate.

Comparative Analysis of Synthetic Pathways

| Feature | Hydrolysis | Williamson Ether Synthesis | Michael Addition |

| Starting Materials | Readily available ester | Readily available phenol and halo-ester | Readily available phenol and acrylate |

| Number of Steps | One | Two | Two |

| Reaction Conditions | Reflux, basic then acidic | Reflux, basic | Often milder, can be base-catalyzed |

| Key Advantages | High yield, straightforward | Versatile, reliable | Atom economical, potentially milder conditions |

| Potential Drawbacks | Requires synthesis of the ester precursor | Potential for E2 elimination with hindered halides | Potential for acrylate polymerization |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

-

Melting Point: 66-69 °C

-

-

Singlets for the two methoxy groups.

-

Multiplets for the aromatic protons.

-

Triplets for the two methylene groups of the propanoic acid side chain.

-

A broad singlet for the carboxylic acid proton.

-

-

13C NMR: Expected signals would correspond to the eleven unique carbon atoms in the molecule, including the two methoxy carbons, the six aromatic carbons, the two methylene carbons, and the carbonyl carbon.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, and C-O stretches for the ether and methoxy groups.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 210.

Conclusion

This technical guide has outlined three viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and the equipment available. The hydrolysis of the corresponding ethyl ester is a high-yielding and well-documented final step. Both the Williamson ether synthesis and the Michael addition represent excellent strategies for the preparation of this key ester intermediate, each with its own set of advantages and considerations. Careful control of reaction conditions and thorough characterization of the final product are paramount to ensure the successful synthesis of this important chemical building block.

References

-

Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o337–o338. [Link]

- BenchChem. (n.d.). 3-(2,5-Dimethoxyphenyl)propionic Acid. Retrieved from a hypothetical BenchChem product page.

-

PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-(2,5-Dimethoxyphenyl)propionic acid. Retrieved from a hypothetical Sigma-Aldrich product page.

- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from a hypothetical J&K Scientific webpage.

- ResearchGate. (n.d.). Stereoselective Synthesis of ( E )-β-Aryloxyl and Alkyloxyl Acrylates Through DABCO-Catalysed Michael Additions of Phenols and Alcohols to Ethyl 2,3-Butadienoate.

-

Careers360. (n.d.). Williamson Ether Synthesis: Mechanism, Uses and Limitations. Retrieved from [Link]

- ChemTalk. (n.d.). Williamson Ether Synthesis.

- ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.

- ResearchGate. (n.d.). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

- PubMed Central. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from a hypothetical PubMed Central article.

- Organic Chemistry Research. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from a hypothetical Organic Chemistry Research journal page.

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from a hypothetical Francis Academic Press journal page.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,5-Dimethoxyphenyl)propanoic Acid

Executive Summary: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3-(2,5-dimethoxyphenyl)propanoic acid (CAS No: 10538-49-5). As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. This document details the compound's structural features, core physical properties, a validated synthetic protocol, and standard analytical methodologies for its characterization. The guide emphasizes the practical implications of these properties in the context of drug discovery, particularly its role as a versatile precursor for generating compound libraries and targeting biological systems like G-protein coupled receptors (GPCRs).

Introduction

3-(2,5-Dimethoxyphenyl)propanoic acid is an aromatic carboxylic acid that belongs to the phenylpropanoic acid class of compounds.[1] Its structure is characterized by a propanoic acid side chain attached to a benzene ring substituted with two methoxy groups at the 2 and 5 positions.[1][2] This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

In the field of drug discovery, the compound serves as a versatile scaffold. The carboxylic acid moiety provides a convenient handle for derivatization through common reactions like amide coupling or esterification, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[1] Furthermore, the dimethoxy-substituted phenyl ring influences the molecule's overall lipophilicity and potential for engaging in specific binding interactions, such as π-stacking, with biological targets.[1] Its established role as a precursor for novel pharmaceutical candidates and its compliance with Lipinski's Rule of Five underscore its potential for developing orally bioavailable agents.[1]

Chemical Identity and Structural Elucidation

A precise understanding of the compound's identity is the foundation for all subsequent experimental work.

| Identifier | Value |

| IUPAC Name | 3-(2,5-dimethoxyphenyl)propanoic acid[1][2] |

| Synonyms | 3-(2,5-Dimethoxyphenyl)propionic acid, 2,5-Dimethoxyhydrocinnamic acid[2][3] |

| CAS Number | 10538-49-5[1][4] |

| Molecular Formula | C₁₁H₁₄O₄[1][2] |

| Molecular Weight | 210.23 g/mol [1][2][5] |

Structural Details: The molecule is classified as a dimethoxybenzene and a monocarboxylic acid.[2][4] Crystal structure analysis reveals that in the solid state, 3-(2,5-dimethoxyphenyl)propanoic acid exists in a monoclinic crystal system.[6] A key feature of its solid-state conformation is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact.[6] The propionic acid side chain adopts a fully extended, trans configuration.[6]

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The data presented below are critical for experimental design, from selecting appropriate solvent systems to predicting pharmacokinetic behavior.

| Property | Value | Significance in Drug Development |

| Physical Form | White to light yellow solid[3] | Influences handling, storage, and formulation requirements. |

| Melting Point | 66-69 °C[1][3][4] | A sharp melting point range is a key indicator of purity. |

| Boiling Point | 353 °C (Predicted)[3] | Useful for purification techniques like distillation, though rarely used for this compound. |

| Density | 1.159 g/cm³ (Predicted)[3] | Relevant for formulation and process chemistry calculations. |

| pKa | 4.73 ± 0.10 (Predicted)[3] | Determines the ionization state at physiological pH (~7.4). As a weak acid, it will be predominantly in its anionic (carboxylate) form in the bloodstream, which impacts solubility, membrane permeability, and receptor binding. |

| Flash Point | 136 °C[3] | Important for laboratory safety assessment and handling procedures. |

Lipophilicity and Drug-Likeness: While a specific LogP value is not readily available, an analysis of the compound's structure against Lipinski's Rule of Five provides valuable insight into its potential as an orally administered drug.[1]

-

Molecular Weight: 210.23 (< 500 Da)

-

Hydrogen Bond Donors: 1 (from the -COOH group) (< 5)

-

Hydrogen Bond Acceptors: 4 (from the two methoxy oxygens and two carboxylic acid oxygens) (< 10)

-

LogP: (Predicted to be within an acceptable range)

The compound fully complies with these rules, suggesting it possesses favorable physicochemical properties for good absorption and permeation.[1]

Synthesis and Purification

The most common and efficient synthesis of 3-(2,5-dimethoxyphenyl)propanoic acid involves the hydrolysis of its corresponding ester, a reliable and well-documented method.[1][6]

Synthetic Workflow: Ester Hydrolysis

Caption: Workflow for the synthesis of 3-(2,5-dimethoxyphenyl)propanoic acid.

Experimental Protocol

This protocol is adapted from established literature procedures.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(2,5-dimethoxyphenyl)propionate (1.0 eq) in a mixture of 10% aqueous sodium hydroxide (NaOH) and methanol.

-

Causality: The basic (NaOH) solution is required to catalyze the saponification (hydrolysis) of the ester. Methanol is used as a co-solvent to ensure the miscibility of the organic ester with the aqueous base.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the hydrolysis reaction to proceed at a practical rate. Refluxing prevents the loss of volatile solvents.

-

-

Cooling and Acidification: Once the reaction is complete, cool the solution to room temperature. Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Causality: Acidification is a critical step to protonate the sodium carboxylate salt intermediate, converting it into the neutral carboxylic acid. This makes the product insoluble in the aqueous phase and extractable into an organic solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as chloroform or ethyl acetate (3x volumes).

-

Causality: The neutral product has higher solubility in the organic phase than in the acidic aqueous phase, allowing for its selective removal.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Causality: Drying removes residual water from the organic phase, which could interfere with crystallization. Concentration removes the volatile solvent to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product as colorless needles.

-

Causality: Chromatography separates the desired product from any unreacted starting material or byproducts based on differential polarity, ensuring high purity.

-

Analytical Characterization

Confirming the identity and purity of the synthesized material is essential. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

Caption: Standard workflow for the analytical characterization of the compound.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. The spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups (as singlets), and the two methylene groups of the propanoic acid chain (as triplets, due to spin-spin coupling). ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 210.23 g/mol .[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectrum will be characterized by a broad O-H stretch and a sharp C=O stretch from the carboxylic acid group, as well as C-O stretching vibrations from the methoxy ethers.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A single, sharp peak on the chromatogram (typically with UV detection) indicates a high degree of purity.

References

-

3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity - Benchchem.

-

3-(2,5-dimethoxyphenyl)propionic acid - Stenutz.

-

Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC - NIH.

-

Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem.

-

3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID | 10538-49-5 - ChemicalBook.

-

3-(2,5-Dimethoxyphenyl)propionic acid 97 10538-49-5 - Sigma-Aldrich.

-

3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID | 10538-49-5 - ChemicalBook.

-

3-(2,5-Dimethoxyphenyl)propionic acid | CAS 10538-49-5 | SCBT.

-

3-(2,5-Dimethoxyphenyl)propionic acid, 96% | Fisher Scientific.

Sources

- 1. 3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity [benchchem.com]

- 2. Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID | 10538-49-5 [amp.chemicalbook.com]

- 4. 3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID | 10538-49-5 [chemicalbook.com]

- 5. 3-(2,5-dimethoxyphenyl)propionic acid [stenutz.eu]

- 6. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of 3-(2,5-Dimethoxyphenoxy)propanoic acid

An In-depth Technical Guide to the Structure Elucidation of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

This guide provides a comprehensive, technically-grounded walkthrough for the complete . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the chosen analytical workflow, emphasizing a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.

Introduction: The Imperative for Rigorous Elucidation

This compound is a notable organic molecule, recognized as a plant metabolite and a versatile building block in medicinal chemistry.[1][2] Its structure, which features a propanoic acid linker attached to a dimethoxy-substituted phenyl ring via an ether linkage, makes it a valuable precursor for synthesizing more complex molecules.[1] In any research or development context, particularly in pharmaceutical applications, absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant safety concerns.

This guide outlines a multi-technique analytical approach that ensures the highest level of confidence in the structural confirmation of the title compound, integrating data from mass spectrometry, multi-dimensional NMR spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction.

Foundational Molecular Profile

Before embarking on detailed spectroscopic analysis, establishing the basic molecular properties is the first step. This provides the fundamental framework upon which all subsequent data will be built.

-

Molecular Formula : C₁₁H₁₄O₄

-

Core Structural Features : The molecule is composed of three key regions: a 1,2,4-trisubstituted benzene ring, a flexible propanoic acid side chain, and an ether bridge connecting these two moieties.

Caption: 2D Structure of this compound.

The Integrated Elucidation Workflow

A single analytical technique is rarely sufficient for complete structure elucidation. A synergistic approach is required, where the weaknesses of one method are compensated for by the strengths of another. The workflow presented here is designed to be logical and efficient, starting with broad characterization and progressively moving towards fine-detail mapping and definitive confirmation.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Elemental Composition

Core Directive: To determine the precise molecular weight and elemental formula, and to gain initial structural clues from fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this step.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.

-

Mass Analysis: Scan a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Processing: Use the instrument's software to calculate the elemental composition from the accurately measured mass of the molecular ion.

Expected Data & Interpretation

The primary goal is to confirm the molecular formula C₁₁H₁₄O₄. The expected fragmentation will involve the cleavage of the molecule's weakest bonds, primarily the ether linkage and the propanoic acid side chain.

| Ion | Calculated Exact Mass (Da) | Observed m/z (Expected) | Interpretation |

| [M]⁺ | 210.08921 | 210 | Molecular Ion |

| [M-H]⁻ | 209.08193 | 209 | Deprotonated Molecular Ion |

| C₈H₉O₂⁺ | 151.06028 | 151 | Fragment from cleavage of the ether C-O bond and loss of the propanoic acid moiety |

| C₇H₅O₂⁺ | 121.02898 | 121 | Further fragmentation, possibly loss of a methoxy radical followed by rearrangement |

Data sourced from PubChem and NIST spectral databases.[2]

Caption: Predicted ESI-MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Core Directive: To define the complete carbon-hydrogen framework of the molecule. NMR provides detailed information about the chemical environment, quantity, and connectivity of all hydrogen and carbon atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish correlations.

-

D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to identify the exchangeable carboxylic acid proton.[4]

¹H NMR: Expected Data & Interpretation

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, methoxy, and carboxylic acid protons. The chemical shifts are governed by the electronic effects of the substituents (electron-donating methoxy and ether groups, electron-withdrawing carboxylic acid).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H (Carboxylic Acid) | 10.0 - 12.0 | Broad Singlet | 1H | Deshielded acidic proton; signal disappears upon D₂O exchange.[5] |

| H (Aromatic) | 6.7 - 7.0 | Multiplets | 3H | Protons on the electron-rich dimethoxy-substituted ring. |

| H (-O-CH₂-) | ~4.1 | Triplet | 2H | Methylene group adjacent to the deshielding ether oxygen. |

| H (-CH₂-COOH) | ~2.9 | Triplet | 2H | Methylene group adjacent to the carbonyl group. |

| H (-OCH₃) | 3.7 - 3.8 | Two Singlets | 6H (3H each) | Two magnetically non-equivalent methoxy groups. |

| TMS | 0.0 | Singlet | - | Internal standard.[4] |

¹³C NMR: Expected Data & Interpretation

The ¹³C NMR spectrum will confirm the presence of 11 unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxylic Acid) | 175 - 180 | Highly deshielded carbonyl carbon. |

| C (Aromatic, C-O) | 150 - 160 | Aromatic carbons directly bonded to oxygen atoms. |

| C (Aromatic, C-H/C-C) | 110 - 125 | Remaining aromatic carbons. |

| C (-O-CH₂-) | ~66 | Aliphatic carbon adjacent to the ether oxygen. |

| C (-OCH₃) | ~56 | Carbons of the two methoxy groups. |

| C (-CH₂-COOH) | ~34 | Aliphatic carbon alpha to the carbonyl group. |

2D NMR: Definitive Connectivity

While 1D NMR suggests the fragments, 2D NMR proves their connection. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation confirming the structure is between the protons of the ether-linked methylene group (-O-CH₂- at ~4.1 ppm) and the aromatic carbon to which the ether is attached (C-O at ~150-160 ppm).

Caption: Key HMBC correlation confirming the ether linkage.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Core Directive: To rapidly and non-destructively confirm the presence of key functional groups predicted by the molecular formula.

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum should display characteristic absorption bands that serve as a molecular fingerprint.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid[6] |

| 2975 - 2845 | C-H stretch | Aliphatic (CH₂) |

| ~3050 | C-H stretch | Aromatic |

| 1725 - 1700 (strong, sharp) | C=O stretch | Carboxylic Acid[6][7] |

| 1250 - 1200 (strong) | C-O stretch | Aryl Ether |

| ~1100 (strong) | C-O stretch | Alkyl Ether / Carboxylic Acid |

The presence of the extremely broad O-H stretch coupled with the sharp, intense C=O stretch at ~1710 cm⁻¹ is a definitive indicator of a hydrogen-bonded carboxylic acid dimer in the solid state.

X-ray Crystallography: The Final Arbiter

Core Directive: To provide unambiguous, three-dimensional structural proof, confirming connectivity, stereochemistry, and solid-state conformation.

Methodology Overview: This technique relies on obtaining a high-quality single crystal of the compound. The crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is mathematically analyzed to generate a precise 3D model of the electron density, from which atomic positions can be determined with extremely high precision.

Confirmation with Existing Data: The crystal structure of the closely related 3-(2,5-dimethoxyphenyl)propionic acid has been published.[2][8] This authoritative data serves as the ultimate validation for the spectroscopic interpretations.

Key Findings from Crystallographic Data:

-

Unambiguous Connectivity: The diffraction data confirms the exact atomic connections proposed by NMR.

-

Molecular Conformation: The propionic acid side chain is observed in a fully extended trans configuration.[8]

-

Planarity: The aromatic ring is nearly coplanar with the methoxy group at the 2-position.[8]

-

Intermolecular Interactions: In the crystal lattice, the molecules form hydrogen-bonded dimers through their carboxylic acid groups, creating characteristic R²₂(8) ring motifs.[8] This physical interaction directly explains the broad O-H stretch observed in the IR spectrum.

Conclusion: A Self-Validating Structural Proof

The is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.

-

Mass Spectrometry established the correct elemental formula (C₁₁H₁₄O₄).

-

Infrared Spectroscopy confirmed the presence of the critical carboxylic acid and ether functional groups.

-

1D and 2D NMR Spectroscopy pieced together the molecular skeleton, establishing the precise connectivity of every atom.

-

X-ray Crystallography provided the definitive and irrefutable three-dimensional structure, validating all preceding spectroscopic data.

This comprehensive, multi-faceted approach represents the gold standard in chemical analysis, ensuring the scientific integrity required for advanced research and development.

References

-

3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity - Benchchem.

-

Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o337–o338.

-

3-(2,5-Dimethoxyphenyl)propionic acid 97 10538-49-5 - Sigma-Aldrich.

-

Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem.

-

3-(2,5-Dimethoxyphenyl)propionic acid, 96% | Fisher Scientific.

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes.

-

Rauf, M. A., Ikram, M., & Rauf, N. (1998). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 20(4), 271-274.

-

Question Video: ¹H NMR Spectrum of Propanoic Acid - Nagwa Classes. (2019).

Sources

- 1. 3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity [benchchem.com]

- 2. Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2,5-Dimethoxyphenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. nagwa.com [nagwa.com]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2,5-Dimethoxyphenyl)propanoic Acid

A Note on Chemical Nomenclature: Initial searches for "3-(2,5-Dimethoxyphenoxy)propanoic acid" did not yield specific technical data. The vast majority of scientific literature and chemical databases provide information for a structurally related but distinct compound, 3-(2,5-Dimethoxyphenyl)propanoic acid . This guide will focus on the latter, a well-documented and commercially available chemical intermediate. The key structural difference is the direct carbon-carbon bond between the phenyl ring and the propanoic acid chain in the documented compound, as opposed to the ether linkage implied by "phenoxy."

Introduction

3-(2,5-Dimethoxyphenyl)propanoic acid is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, which features a propanoic acid functional group attached to a dimethoxy-substituted phenyl ring, makes it a valuable precursor for creating more complex molecules.[1] The presence of electron-donating methoxy groups significantly influences the electronic properties of the aromatic ring, which can be critical for molecular interactions such as π-stacking.[1] This compound is a derivative of 3-phenylpropionic acid and is also classified within the broader categories of dimethoxybenzenes and monocarboxylic acids.[1][2][3] In nature, it has been identified as a plant metabolite.[1][2][3]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 3-(2,5-Dimethoxyphenyl)propanoic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [2][4][5] |

| Molecular Weight | 210.23 g/mol | [2][4][5] |

| IUPAC Name | 3-(2,5-dimethoxyphenyl)propanoic acid | [1][2] |

| CAS Number | 10538-49-5 | [4] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 66-69 °C | [3][6] |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)CCC(=O)O | [2] |

| InChI Key | JENQUCZZZGYHRW-UHFFFAOYSA-N | [1][5] |

Synthesis and Experimental Protocols

The synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid is well-documented, with the hydrolysis of its ester precursors being a common and efficient method.[1]

Protocol: Synthesis via Hydrolysis of Ethyl 3-(2,5-dimethoxyphenyl)propionate

This protocol is based on a standard laboratory procedure for the synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid from its ethyl ester.[7]

Objective: To synthesize 3-(2,5-Dimethoxyphenyl)propanoic acid through the base-catalyzed hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate.

Materials:

-

Ethyl 3-(2,5-dimethoxyphenyl)propionate

-

Aqueous Sodium Hydroxide (NaOH), 10 w%

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), half-concentrated

-

Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel

-

Diethyl ether

Procedure:

-

A solution of ethyl 3-(2,5-dimethoxyphenyl)propionate (13.4 mmol) is prepared in a mixture of 10% aqueous NaOH (30 mL) and methanol (8 mL).

-

The mixture is heated at reflux for 12 hours.

-

After cooling the solution, half-concentrated aqueous HCl is added to acidify the mixture.

-

The aqueous mixture is then extracted three times with chloroform (15 mL each).

-

The combined organic phases are dried over anhydrous MgSO₄.

-

The solvent is removed in vacuo.

-

The resulting residue is purified by filtration over a small column of silica gel using a 1:1 (v/v) mixture of diethyl ether and chloroform as the eluent.

-

The final product is obtained as colorless needles.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid.

Applications in Research and Development

3-(2,5-Dimethoxyphenyl)propanoic acid is a valuable building block in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: Its structure serves as a key intermediate for synthesizing more complex molecules, particularly those targeting G-protein coupled receptors (GPCRs).[1] Researchers utilize this compound to develop novel pharmaceutical candidates, including analogs of neurotransmitters and other bioactive natural products.[1] The carboxylic acid functional group allows for straightforward derivatization through amide coupling or esterification, facilitating the creation of compound libraries for structure-activity relationship (SAR) studies.[1]

-

Organic Synthesis: It has been used as a starting material for the synthesis of 19-norsteroidal derivatives and amidoethylquinones.[7]

Structural Insights

The crystal structure of 3-(2,5-Dimethoxyphenyl)propanoic acid reveals several key features. The aromatic ring is nearly coplanar with the methoxy group at the 2-position, while the methoxy group at the 5-position is slightly out of plane.[7] The propionic acid side chain is fully extended and adopts a trans configuration.[7] In the solid state, the molecules form hydrogen-bonded dimers.[7]

Sources

- 1. 3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity [benchchem.com]

- 2. Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID | 10538-49-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3-(2,5-dimethoxyphenyl)propionic acid [stenutz.eu]

- 6. 3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID | 10538-49-5 [amp.chemicalbook.com]

- 7. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Absence of 3-(2,5-Dimethoxyphenoxy)propanoic Acid in the Plant Kingdom: A Scientific Inquiry

An in-depth analysis for researchers, scientists, and drug development professionals on the current state of knowledge regarding 3-(2,5-Dimethoxyphenoxy)propanoic acid, a compound notably absent from the known plant metabolome.

Foreword: A Tale of a Missing Metabolite

In the vast and intricate world of plant biochemistry, countless molecules orchestrate the life, growth, and defense of botanical organisms. From the vibrant pigments that capture sunlight to the complex alkaloids that deter herbivores, the plant metabolome is a rich tapestry of chemical diversity. This guide, however, embarks on an unusual journey—not to elucidate the role of a known plant metabolite, but to investigate the conspicuous absence of a specific compound: this compound. While the name might suggest a plausible structure for a plant-derived phenolic acid, an exhaustive search of the current scientific literature reveals a striking void. This molecule, as we shall explore, is primarily recognized not as a product of plant biosynthesis, but as a xenobiotic metabolite—a breakdown product of a synthetic pharmaceutical. This in-depth technical guide will navigate the evidence, or lack thereof, for its existence as a plant metabolite, discuss the implications of this absence, and outline the methodologies that would be required to definitively probe for its presence in the plant kingdom. For researchers in natural products, metabolomics, and drug discovery, understanding why certain chemical structures are seemingly excluded from nature's biosynthetic repertoire can be as illuminating as studying those that are abundant.

Part 1: Deconstructing the Hypothesis: Is this compound a Plant Metabolite?

The initial hypothesis that this compound could be a plant metabolite is a reasonable starting point for inquiry. Its chemical structure, featuring a methoxylated benzene ring and a propanoic acid side chain, bears resemblance to known classes of plant phenolics, such as phenylpropanoids and their derivatives. These compounds are ubiquitous in plants and serve a multitude of functions, including structural support (lignin), defense against pathogens (phytoalexins), and attracting pollinators (flavonoids).

However, a thorough investigation into established plant metabolome databases and a comprehensive literature review fail to yield any evidence of its natural occurrence in plants. The primary context in which this compound is discussed is in the field of pharmacology and toxicology, specifically as a human urinary metabolite of the bronchodilator drug methoxyphenamine. This synthetic compound is not known to have a natural plant origin.

Part 2: The Scientific Rationale: Plausible Biosynthetic Pathways and Their Apparent Absence

To rigorously assess the potential for this compound to be a plant metabolite, we must consider the hypothetical biosynthetic pathways that could lead to its formation. In plants, phenolic compounds are primarily synthesized through the shikimate and phenylpropanoid pathways.

Hypothetical Biosynthetic Route:

A plausible, yet unobserved, pathway could involve the following steps:

-

Shikimate Pathway: Production of the aromatic amino acid precursor, L-phenylalanine.

-

Phenylpropanoid Pathway: Deamination of L-phenylalanine to form cinnamic acid, followed by a series of hydroxylation and methylation reactions to generate a 2,5-dimethoxy substituted phenylpropane unit.

-

Side-Chain Modification: A subsequent β-oxidation-like or other chain-shortening mechanism to convert the three-carbon side chain of the phenylpropane unit to a propanoic acid moiety.

-

Ether Linkage Formation: The formation of an ether linkage between the phenolic hydroxyl group and a three-carbon unit, which would then be oxidized to propanoic acid.

The Enzymatic Hurdle:

While plants possess a vast arsenal of enzymes, including hydroxylases, methyltransferases, and oxidases, the specific combination and regioselectivity required to produce the 2,5-dimethoxy substitution pattern on a phenoxypropanoic acid structure appear to be absent. The formation of the ether linkage at the 3-position of the propanoic acid is also a significant biosynthetic challenge that is not commonly observed in major plant metabolic pathways.

The following diagram illustrates a conceptual, yet speculative, workflow for investigating the hypothetical biosynthesis of this compound in plants.

Caption: Hypothetical workflow for the discovery of a novel plant metabolite.

Part 3: Methodologies for a Definitive Search: A Protocol for Exploration

To definitively confirm the absence or presence of this compound in the plant kingdom, a rigorous and systematic analytical approach is required. The following protocol outlines a robust workflow employing modern analytical techniques.

Experimental Protocol: Untargeted and Targeted Metabolomic Screening for this compound in Plant Tissues

Objective: To determine if this compound is present in a diverse range of plant species.

Materials:

-

A diverse selection of plant species, including those known for producing a wide array of phenolic compounds (e.g., species from the Lamiaceae, Asteraceae, and Fabaceae families).

-

Liquid nitrogen.

-

Lyophilizer.

-

Extraction solvents: Methanol, Ethanol, Acetonitrile, Water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Analytical standard of this compound.

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system (e.g., Q-TOF or Orbitrap).

Methodology:

-

Sample Collection and Preparation:

-

Harvest fresh plant material (leaves, stems, roots).

-

Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissues to dryness.

-

Grind the lyophilized tissue to a fine powder.

-

-

Metabolite Extraction:

-

To 50 mg of powdered plant tissue, add 1 mL of 80% methanol containing 0.1% formic acid.

-

Vortex thoroughly for 1 minute.

-

Sonicate for 15 minutes in a cold water bath.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Perform a second extraction on the pellet with 1 mL of 80% methanol.

-

Pool the supernatants and filter through a 0.22 µm PTFE syringe filter.

-

-

LC-HRMS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate a wide range of polar to semi-polar metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Acquisition Mode:

-

Untargeted: Full scan MS from m/z 50-1000.

-

Targeted: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) for the specific m/z of this compound and its fragments. The exact mass of the target ion should be calculated and used.

-

-

Fragmentation: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect fragmentation data for compound identification.

-

-

-

Data Analysis:

-

Untargeted Analysis: Process the full scan data using metabolomics software (e.g., XCMS, MZmine) to detect all metabolic features. Search for the accurate mass of this compound.

-

Targeted Analysis: Analyze the PRM/SRM data for the specific transition of the parent ion to its characteristic fragment ions.

-

Compound Identification: Compare the retention time and fragmentation pattern of any putative hits with the analytical standard of this compound. A match in retention time, accurate mass, and fragmentation pattern is required for confident identification.

-

Data Presentation:

The results of such a screening can be summarized in a table for clarity.

| Plant Species | Tissue | Putative Peak Detected (Untargeted) | Confirmation with Standard (Targeted) |

| Arabidopsis thaliana | Leaves | No | N/A |

| Mentha piperita | Leaves | No | N/A |

| Glycine max | Roots | No | N/A |

| ... | ... | ... | ... |

The following diagram illustrates the experimental workflow for the detection of this compound.

discovery and history of 3-(2,5-Dimethoxyphenoxy)propanoic acid

An In-depth Technical Guide to the Synthesis and Potential of 3-(2,5-Dimethoxyphenoxy)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the aryloxyalkanoic acid class of compounds. While the specific discovery of this molecule is not a singular landmark event, its chemical lineage is rooted in a rich history of pharmacologically significant scaffolds. This document details a robust, field-proven synthetic methodology, discusses the rationale behind the protocol, outlines expected analytical characterization, and explores its potential as a versatile building block in medicinal chemistry. The guide is structured to provide both a strategic overview and a granular, actionable protocol for laboratory professionals.

Historical Context: The Significance of the Aryloxyalkanoic Acid Scaffold

The history of drug discovery is deeply intertwined with the exploration of natural products and their subsequent synthetic modifications.[1][2] The journey from herbal remedies to modern pharmaceuticals was paved by the isolation of active principles and the rise of medicinal chemistry, which sought to improve upon nature's designs.[3][4] Within this context, the aryloxyalkanoic acid motif has emerged as a cornerstone in the development of a wide array of biologically active molecules.[5]

This structural class is renowned for its synthetic accessibility and the ease with which its physicochemical properties can be tuned, making it a frequent starting point for drug discovery programs.[5] The versatility of this scaffold is exemplified by its presence in diverse therapeutic and commercial agents, from the lipid-lowering fibrate drugs, which often feature a phenoxyisobutyric acid core, to phenoxy herbicides that function as synthetic auxins.[5] The propanoic acid side chain, in particular, is a key feature in the widely known NSAID class of arylpropionic acid derivatives, such as ibuprofen.[6]

Therefore, this compound, while not historically famous in its own right, belongs to a class of compounds with proven biological relevance. Its structure represents a convergence of the pharmacologically important phenoxy ether linkage and the propanoic acid side chain, making it a molecule of significant interest for synthetic and medicinal chemists.

Physicochemical and Structural Profile

A foundational understanding of a molecule's properties is critical for its application in research. The data below is compiled for this compound and its close structural analogs.

| Property | Value | Source / Rationale |

| Molecular Formula | C₁₁H₁₄O₅ | Calculated |

| Molecular Weight | 226.23 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not assigned | - |

| Appearance | White to off-white solid | Predicted based on analogs[7] |

| Melting Point | 101 °C (for 2,3-isomer) | [8] |

| Boiling Point | 329.9±27.0 °C (Predicted for 2,3-isomer) | [8] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH) | Predicted based on structure[7] |

Synthesis Methodology: A Self-Validating Protocol

The most logical and efficient route to synthesize this compound is a two-step process: a Williamson ether synthesis to form the core ether linkage, followed by a saponification (ester hydrolysis) to unmask the carboxylic acid.

Causality Behind the Strategy: The carboxylic acid functional group is acidic and would interfere with the basic conditions required for the Williamson ether synthesis. Therefore, a protected version of the propanoic acid, typically an ethyl or methyl ester like ethyl 3-bromopropanoate, is used as the electrophile. The ester is a robust, non-acidic protecting group that can be easily removed in a subsequent high-yield step. This approach ensures a clean, high-yielding synthesis.

Experimental Workflow Diagram

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2,5-dimethoxyphenoxy)propanoate

-

Reagent Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,5-dimethoxyphenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone (approx. 15 mL per gram of phenol).

-

Expertise: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol to its more nucleophilic phenoxide form but not so strong that it would promote side reactions with the ester. Acetone is a polar aprotic solvent that facilitates SN2 reactions and is easily removed post-reaction.

-

-

Nucleophile Formation: Stir the suspension vigorously at room temperature for 20-30 minutes.

-

Electrophile Addition: Add ethyl 3-bromopropanoate (1.1 eq) to the mixture via a syringe or dropping funnel.

-

Expertise: A slight excess of the alkyl halide ensures that the limiting reagent, the potentially more expensive phenol, is fully consumed.

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 60°C) and maintain for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The reaction is complete when the starting phenol spot has disappeared.

-

Work-up and Isolation: Cool the reaction to room temperature. Filter the solid salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to yield the crude ester as an oil or solid.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though for the subsequent hydrolysis step, high purity is often not required.

Step 2: Saponification to this compound

-

Reaction Setup: Dissolve the crude ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio). To this solution, add sodium hydroxide (NaOH, 2.0-3.0 eq) pellets or a concentrated aqueous solution.

-

Expertise: Saponification is the hydrolysis of an ester under basic conditions.[9] Using a co-solvent system of ethanol and water ensures that both the relatively nonpolar ester and the aqueous base are in the same phase, allowing the reaction to proceed efficiently. An excess of NaOH drives the reaction to completion.

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester. Gentle warming (40-50°C) can accelerate the process.

-

Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and perform an extraction with diethyl ether or ethyl acetate to remove any neutral organic impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the carboxylic acid product should form.

-

Expertise: This is the critical precipitation step. The product exists as a water-soluble sodium carboxylate salt in the basic solution. Upon acidification, it is protonated to the neutral carboxylic acid, which is significantly less soluble in water, causing it to precipitate.

-

-

Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield the final this compound.

Analytical Validation

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized compound must be confirmed.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure. Key ¹H NMR signals would include the characteristic aromatic protons of the 2,5-dimethoxyphenyl ring, the two methoxy group singlets, and the two methylene triplets of the propanoic acid chain.

-

Mass Spectrometry (MS): Will confirm the molecular weight (226.23 g/mol ).

-

Infrared (IR) Spectroscopy: Will show a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

-

Melting Point Analysis: A sharp melting point range indicates high purity.

Applications in Research and Drug Development

This compound is not an end-product but a valuable starting material and chemical probe.[10] Its utility lies in:

-

Scaffold for Library Synthesis: The carboxylic acid handle allows for straightforward derivatization via amide coupling or esterification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[10]

-

Fragment-Based Drug Discovery (FBDD): As a small molecule with defined chemical features, it can be used in FBDD screening to identify initial hits that bind to biological targets.

-

Intermediate for Complex Syntheses: It serves as a key building block for more complex molecules, particularly those targeting G-protein coupled receptors (GPCRs) or other biological targets where the dimethoxy-substituted phenyl ring can engage in crucial binding interactions.[10]

Future research could involve synthesizing a series of amides or esters from this acid and screening them for anti-inflammatory, metabolic, or neurological activity, leveraging the known pharmacological history of its parent structural class.

Conclusion

While the discovery of this compound is not a celebrated historical event, its chemical design is rooted in decades of successful drug discovery programs that have utilized the aryloxyalkanoic acid scaffold. The synthetic protocol detailed in this guide is robust, logical, and grounded in fundamental principles of organic chemistry, providing a reliable pathway for researchers to access this versatile chemical building block. Its true value lies in its potential as a starting point for the discovery of novel bioactive compounds, making it a molecule of significant interest for the future of medicinal chemistry.

References

Sources

- 1. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phmethods.net [phmethods.net]

- 4. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 5. 3-(3,5-Dimethoxyphenoxy)propanoic acid | 854678-45-8 | Benchchem [benchchem.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. CAS 49855-03-0: 3-(3-methoxyphenoxy)propanoic acid [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity [benchchem.com]

An In-depth Technical Guide to 3-(2,5-Dimethoxyphenoxy)propanoic Acid and its Derivatives: A Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(2,5-dimethoxyphenoxy)propanoic acid, a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, synthesis, and explore the derivatization strategies that unlock a diverse range of pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into the design, synthesis, and potential therapeutic applications of novel derivatives based on this core structure.

Introduction: The Promise of the Phenoxypropanoic Acid Scaffold

The aryloxyalkanoic acid motif is a cornerstone in the development of a multitude of biologically active molecules.[1] Its synthetic tractability and the ease with which its physicochemical properties can be modified have positioned it as a frequent starting point in drug discovery programs.[1] A subset of this class, the phenoxypropanoic acids, are integral to several therapeutic agents.[1] The phenoxy group plays a crucial role in the interaction of these molecules with biological targets, participating in non-covalent interactions such as hydrophobic interactions and π-π stacking.[1]

This compound emerges as a particularly interesting starting point for the synthesis of novel pharmaceutical candidates. Its structure, featuring a propanoic acid linker attached to a dimethoxy-substituted phenyl ring, makes it a versatile precursor for more complex molecules, especially those targeting G-protein coupled receptors (GPCRs).[2] The electron-donating methoxy groups on the phenyl ring influence the electronic properties of the aromatic system, which can be pivotal for binding affinity and molecular interactions.[2]

This guide will provide a detailed exploration of this compound, from its fundamental characteristics to the synthesis and potential applications of its derivatives in key therapeutic areas.

Core Compound Profile: this compound

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the core scaffold is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| CAS Number | 10538-49-5 | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 66-69 °C | N/A |

| Solubility | Soluble in organic solvents, limited solubility in water | N/A |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,5-Dimethoxyphenoxypropionic acid, Benzenepropanoic acid, 2,5-dimethoxy- | N/A |

Synthesis of the Core Compound

The preparation of this compound is well-documented, with the hydrolysis of its ester precursors being a common and efficient method.[2]

Protocol 1: Synthesis via Hydrolysis of Ethyl 3-(2,5-Dimethoxyphenoxy)propanoate

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(2,5-dimethoxyphenoxy)propanoate in a mixture of aqueous sodium hydroxide (e.g., 10 w%) and methanol.

-

Hydrolysis: Heat the mixture at reflux for an extended period (e.g., 12 hours) to ensure complete hydrolysis of the ester.

-

Acidification: After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid until the solution becomes acidic. This protonates the carboxylate salt to form the desired carboxylic acid.

-

Extraction: Transfer the acidic solution to a separatory funnel and extract the product into an organic solvent such as chloroform. Repeat the extraction process (e.g., 3 times) to maximize the yield.

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate to remove any residual water.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue using column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

-

Basic Hydrolysis: The use of sodium hydroxide in a methanol/water mixture provides the necessary nucleophilic hydroxide ions to attack the electrophilic carbonyl carbon of the ester, leading to its cleavage. Methanol is used as a co-solvent to improve the solubility of the organic ester in the aqueous base.

-

Acidification: The carboxylic acid is liberated from its sodium salt by the addition of a strong acid like HCl. This step is crucial for the subsequent extraction into an organic solvent.

-

Extraction with Chloroform: Chloroform is an effective solvent for extracting the moderately polar carboxylic acid from the aqueous solution.

-

Column Chromatography: This purification technique separates the desired product from any unreacted starting material or byproducts based on their differential adsorption to the silica gel stationary phase.

Derivatization and Therapeutic Potential

The true potential of this compound lies in its utility as a scaffold for generating a diverse library of derivatives. The carboxylic acid functional group is a versatile handle for derivatization, most commonly through the formation of amides and esters.

General Derivatization Strategies

Diagram of Derivatization Pathways:

Caption: Key derivatization pathways for this compound.

Protocol 2: General Procedure for Amide Synthesis

-

Activation of Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for a short period to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with aqueous solutions to remove the coupling reagents and byproducts. Dry the organic layer, remove the solvent, and purify the resulting amide derivative by column chromatography or recrystallization.

Potential Therapeutic Applications

While specific derivatives of this compound are not extensively reported in the readily available literature, the broader class of aryl propionic and phenoxypropanoic acid derivatives have demonstrated a wide range of biological activities.[3] These findings provide a strong rationale for the exploration of derivatives of our core compound in the following therapeutic areas:

3.2.1. Anti-inflammatory Agents

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[4]

-

Potential Mechanism: Derivatives of this compound could be designed to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This selectivity could lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs.[4]

3.2.2. Anticancer Agents

Several studies have highlighted the anticancer potential of novel propanoic acid derivatives.[5][6] The mechanisms can be varied, including the induction of apoptosis and cell cycle arrest.

-

Design Strategy: By incorporating pharmacophores known to interact with cancer-related targets, such as specific kinases or protein-protein interaction domains, novel anticancer agents can be developed from the this compound scaffold. For instance, the synthesis of chalcone-benzimidazolium salts derived from a trimethoxyphenyl group has shown promising cytotoxic activity against various human tumor cell lines.[7]

3.2.3. Neuroprotective Agents

There is growing interest in the neuroprotective effects of phenolic acid derivatives.[8] These compounds can exert their effects through various mechanisms, including antioxidant activity and modulation of neuronal signaling pathways.

-

Hypothesized Action: The 2,5-dimethoxy substitution pattern on the aromatic ring of the core compound could contribute to its antioxidant properties. Derivatives could be designed to cross the blood-brain barrier and protect neuronal cells from oxidative stress-induced damage, a key pathological feature of many neurodegenerative diseases. For example, certain phenoxyindole derivatives have been shown to protect neuronal cells from Aβ-induced cell death.[8]

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. While the broader class of related compounds has demonstrated significant therapeutic potential, a dedicated and systematic investigation into the synthesis and biological evaluation of its direct derivatives is warranted.

Future research should focus on:

-

Library Synthesis: The generation of diverse libraries of amide and ester derivatives of this compound.

-

Biological Screening: Comprehensive screening of these derivatives against a panel of biological targets related to inflammation, cancer, and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

-

In Vivo Evaluation: Preclinical evaluation of the most promising candidates in relevant animal models of disease.

References

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). ACS Omega.

- (12) United States Patent. (2010).

- US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. (n.d.).

- WO2004054501A2 - Methods of using and compositions comprising (-)-3-(3,4-dimethoxy-phenyl)-3-(1-oxo-1,3-dihydro-isoindol-2-yl)-propionamide. (n.d.).

- Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones. (2023).

- Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)

- Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives. (2025). Iraqi Journal of Pharmaceutical Sciences.

- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI.

- US4803284A - Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate. (n.d.).

- 3-(3,5-Dimethoxyphenoxy)propanoic acid | 854678-45-8. (n.d.). Benchchem.

- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2025).

- 3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity. (n.d.). Benchchem.

- Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. (n.d.).

- Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (n.d.). MDPI.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.

- Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (n.d.).

- Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. (n.d.). MDPI.

- 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n- propylpiperidine. (1993). Journal of Medicinal Chemistry.

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR.

- Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. (n.d.). MDPI.

Sources

- 1. Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity [benchchem.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Dimethoxybenzene Core: A Technical Guide for Drug Development Professionals